1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and acetylacetone.
Reaction Conditions: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. This process is typically carried out under reflux conditions in the presence of a suitable catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical and biological properties.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a different core structure but shares the difluorophenyl group, resulting in some similarities in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNIUFNYRJIEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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